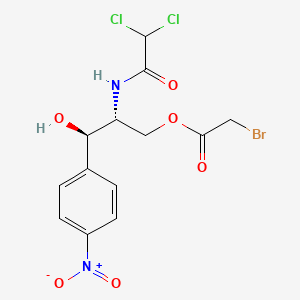3-(Bromoacetyl)chloramphenicol
CAS No.: 95610-68-7
Cat. No.: VC1677216
Molecular Formula: C13H13BrCl2N2O6
Molecular Weight: 444.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 95610-68-7 |
|---|---|
| Molecular Formula | C13H13BrCl2N2O6 |
| Molecular Weight | 444.1 g/mol |
| IUPAC Name | [(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] 2-bromoacetate |
| Standard InChI | InChI=1S/C13H13BrCl2N2O6/c14-5-10(19)24-6-9(17-13(21)12(15)16)11(20)7-1-3-8(4-2-7)18(22)23/h1-4,9,11-12,20H,5-6H2,(H,17,21)/t9-,11-/m1/s1 |
| Standard InChI Key | NOHAVVOMYSMIKP-MWLCHTKSSA-N |
| Isomeric SMILES | C1=CC(=CC=C1[C@H]([C@@H](COC(=O)CBr)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
| SMILES | C1=CC(=CC=C1C(C(COC(=O)CBr)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1C(C(COC(=O)CBr)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
Introduction
Physical and Chemical Properties
The comprehensive characterization of 3-(Bromoacetyl)chloramphenicol's physicochemical properties is essential for understanding its behavior in biological systems and its interactions with target enzymes. The following table presents the key physical and chemical parameters of this compound:
| Property | Value |
|---|---|
| CAS Number | 95610-68-7 |
| Molecular Formula | C₁₃H₁₃BrCl₂N₂O₆ |
| Molecular Weight | 444.062 g/mol |
| Density | 1.7±0.1 g/cm³ |
| Boiling Point | 636.8±55.0 °C at 760 mmHg |
| Flash Point | 338.9±31.5 °C |
| Exact Mass | 441.933411 |
| LogP | 2.26 |
| Vapor Pressure | 0.0±2.0 mmHg at 25°C |
| Index of Refraction | 1.604 |
The compound is formally designated by several systematic names, including:
-
Acetic acid, bromo-, 2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl ester, [R-(R*,R*)]-
-
Acetic acid, 2-bromo-, (2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl ester
-
(2R,3R)-2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl bromoacetate
The relatively high LogP value of 2.26 indicates moderate lipophilicity, which influences the compound's ability to penetrate bacterial cell membranes—an important consideration for its potential applications in antibiotic research . The stereochemistry is specified as (2R,3R), indicating the precise three-dimensional configuration that is critical for its biological activity and interaction with the CAT enzyme.
Mechanism of Action as an Enzyme Inhibitor
3-(Bromoacetyl)chloramphenicol exhibits extremely potent covalent inhibition of chloramphenicol acetyltransferase through a specific mechanism:
-
The compound binds to the active site of CAT in a manner similar to the natural substrate, chloramphenicol.
-
The bromoacetyl group serves as a reactive electrophile that can alkylate nucleophilic amino acid residues within the enzyme's active site.
-
Specifically, it alkylates the imidazole ring of histidine-189 (His-189), forming N3-(Carboxymethyl)histidine as the only modified amino acid .
-
This covalent modification results in stoichiometric inactivation, with precisely one mole of inhibitor binding per mole of enzyme monomer .
-
The covalent modification completely eliminates both the acetylation and hydrolytic activities associated with CAT .
The affinity labeling characteristics of 3-(Bromoacetyl)chloramphenicol were demonstrated by the protection afforded by chloramphenicol at concentrations approaching the Km for the substrate . This protection experiment confirmed that the inhibitor was specifically targeting the active site rather than nonspecifically modifying the enzyme at other locations.
The identification of His-189 as the target for alkylation has particular significance, as this research finding strongly implicates the presence of a unique tautomeric form of a reactive imidazole group at the catalytic center of the enzyme .
Research Applications and Findings
The development and application of 3-(Bromoacetyl)chloramphenicol has led to several significant advances in understanding the structure and function of chloramphenicol acetyltransferase:
Active Site Mapping
Proteolytic digestion of CAT modified with 3-(bromo[14C]-acetyl)chloramphenicol produced three labeled peptide fractions that could be separated using reverse-phase high-pressure liquid chromatography . Each of these peptide fractions was then sequenced using fast atom bombardment mass spectrometry, revealing that the labeled peptides all spanned a highly conserved region in the primary structure of CAT . This region had previously been tentatively assigned as the enzyme's active site, and the specific labeling by 3-(Bromoacetyl)chloramphenicol provided strong experimental confirmation of this assignment.
Identification of Catalytically Important Residues
The rapid, stoichiometric, and specific alkylation of His-189, combined with the high degree of conservation of adjacent amino acid residues across different CAT variants, provided compelling evidence for the central role of His-189 in the catalytic mechanism of the enzyme . This finding was particularly significant because it helped elucidate the precise chemical mechanism by which CAT inactivates chloramphenicol, potentially opening avenues for designing novel inhibitors to overcome this resistance mechanism.
Structural Insights
The specific interaction between 3-(Bromoacetyl)chloramphenicol and CAT provided valuable insights into the three-dimensional structure of the enzyme's active site. The fact that only His-189 was modified indicated that this residue exists in a unique microenvironment that makes it particularly reactive toward the bromoacetyl group . This finding suggested a distinctive tautomeric form of the imidazole group at the catalytic center, contributing to our understanding of the enzyme's catalytic mechanism.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume